Cas no 38049-26-2 ((1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol)
(1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol Chemical and Physical Properties
Names and Identifiers
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- (1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol
- Cyclohexanol,2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel-
- Dihydrocarveol
- DIHYDROCARVEOL, GC
- ,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol
- Carveol, dihydro-
- Carveol, dihydro-, trans-
- Dihydrocarveole
- p-Ment-8-en-2-ol
- p-Menth-8-en-2-ol
- Cyclohexanol,2-methyl-5-(1-methylethenyl)-, (1a,2b,5a)-
- (?à)-trans-Dihydrocarveol
- Cyclohexanol,2-methyl-5-(1-methylethenyl)-, (1a,2b,5a)-(?à)-
- rel-(1R,2R,5R)-2-Methyl-5-(1-methylethenyl)cyclohexanol
- Neodihydrocarveol
- (1R,2R,4R)-Dihydrocarveol
- (1R,2S,4R)-neodihydrocarveol
- (1R,2S,4R)-Neo-dihydrocarveol
- (-)-Dihydrocarveol
- (+)-neodihydrocarveol
- (1S,2R,5R)-5-isopropenyl-2-methylcyclohexanol
- (1R,2R,5R)-5-isopropenyl-2-methylcyclohexanol
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- MDL: MFCD00001503
- Inchi: 1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1
- InChI Key: KRCZYMFUWVJCLI-BBBLOLIVSA-N
- SMILES: C1C[C@@H](C(C)=C)C[C@H](O)[C@@H]1C
Computed Properties
- Exact Mass: 154.13584
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- XLogP3: 2.395
Experimental Properties
- Density: 0.9210 g/cm3 (20 ºC)
- Boiling Point: 98 ºC (9 Torr)
- Flash Point: 91.7±0.0 ºC,
- Refractive Index: 1.478 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (2.2 g/l) (25 º C),
- PSA: 20.23
- Vapor Pressure: 0.1 mm Hg ( 20 °C)
(1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol Security Information
- WGK Germany:2
- RTECS:OT0175150
(1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8243-100 mg |
dihydrocarveol |
38049-26-2 | 100MG |
¥810.00 | 2022-02-28 | ||
| Chemenu | CM125156-1g |
(1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol |
38049-26-2 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM125156-1g |
(1R,2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-ol |
38049-26-2 | 95% | 1g |
$296 | 2021-06-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215474-1g |
Dihydrocarveol |
38049-26-2 | 98% | 1g |
¥2254.00 | 2024-05-16 | |
| TargetMol Chemicals | T8243-100 mg |
dihydrocarveol |
38049-26-2 | 98% | 100MG |
¥ 640 | 2023-07-10 | |
| TargetMol Chemicals | T8243-1 mL * 10 mM (in DMSO) |
dihydrocarveol |
38049-26-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 210 | 2023-09-15 | |
| TargetMol Chemicals | T8243-100mg |
dihydrocarveol |
38049-26-2 | 100mg |
¥ 640 | 2024-07-19 | ||
| TargetMol Chemicals | T8243-1 ml * 10 mm |
dihydrocarveol |
38049-26-2 | 1 ml * 10 mm |
¥ 210 | 2024-07-19 |
(1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol Suppliers
(1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol Related Literature
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Lu-Lu Zhang,Yan Chen,Zhi-Jian Li,Xiao Li,Gang Fan Food Funct. 2022 13 3110
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Vanuzia Rodrigues Fernandes Ferreira,Rafaela Magalh?es Brand?o,Matheus P. Freitas,Adelir Aparecida Saczk,Fabiana Silva Felix,Josué M. Silla,Maria Luisa Teixeira,Maria das Gra?as Cardoso New J. Chem. 2019 43 7653
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Vanuzia Rodrigues Fernandes Ferreira,Rafaela Magalh?es Brand?o,Matheus P. Freitas,Adelir Aparecida Saczk,Fabiana Silva Felix,Josué M. Silla,Maria Luisa Teixeira,Maria das Gra?as Cardoso New J. Chem. 2019 43 7653
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Robert G. Johnston,John Read J. Chem. Soc. 1934 233
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Renata Baranauskien?,Ramun? Rutkait?,Laura Pe?iulyt?,Rita Kazernavi?iūt?,Petras Rimantas Venskutonis Food Funct. 2016 7 3555
Additional information on (1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol
Professional Introduction to (1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol (CAS No. 38049-26-2)
The compound (1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol, identified by its CAS number 38049-26-2, is a molecule of significant interest in the field of chemical and biomedical research. This terpene alcohol, characterized by its cyclohexane backbone and a propenyl group at the 5-position, exhibits a unique stereochemical configuration that has garnered attention for its potential pharmacological properties. The precise stereochemistry, denoted by the (1R,2R,5R) nomenclature, underscores the compound's three-dimensional arrangement of substituents, which is crucial for its biological activity and interaction with biological targets.
In recent years, there has been a growing interest in natural product-inspired compounds due to their diverse biological activities and synthetic accessibility. The structure of (1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol bears resemblance to several bioactive molecules found in plants and microorganisms. This structural motif has been explored in various research settings for its potential applications in drug discovery and development. The presence of both methyl and propenyl substituents on the cyclohexane ring suggests possible interactions with enzymes and receptors, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its stereochemical diversity. The (1R,2R,5R) configuration is not arbitrary but rather reflects a specific spatial arrangement that can significantly influence its biological behavior. Stereoisomers of this nature often exhibit different pharmacological profiles, with one enantiomer being more active than another. This concept is particularly relevant in the development of chiral drugs, where the stereochemistry of a molecule can determine its efficacy and safety. The synthesis of enantiomerically pure forms of (1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol represents a significant challenge but also an opportunity for researchers to explore the full potential of this molecule.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex stereocenters, including those found in (1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol. Techniques such as asymmetric hydrogenation and biocatalysis have been particularly useful in achieving high enantiomeric purity. These methods not only facilitate the synthesis of enantiomerically pure compounds but also offer sustainable approaches to drug development. The ability to produce these compounds on a scalable basis is crucial for their further exploration in preclinical and clinical studies.
The biological activity of (1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol has been investigated in several contexts. Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation. The propenyl group at the 5-position could interact with receptors or enzymes that are implicated in inflammatory responses. Additionally, the cyclohexane ring with its methyl and propenyl substituents may contribute to interactions with other biological targets, such as cytochrome P450 enzymes or nuclear receptors.
In vitro studies have shown that derivatives of this compound can inhibit the activity of certain enzymes associated with inflammatory diseases. These findings are particularly intriguing given the widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs) for managing inflammation-related conditions. While further research is needed to fully elucidate the mechanism of action of (1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol, these initial results suggest that it could serve as a lead compound for the development of novel anti-inflammatory therapies.
Another area where this compound shows promise is in the field of neurology. Some studies have indicated that terpenoid alcohols can interact with neurotransmitter systems and may have potential applications in treating neurological disorders. The specific stereochemistry of (1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol could be particularly important for modulating these systems without causing adverse effects commonly associated with other neuroactive compounds.
The synthesis and characterization of this compound also contribute to our understanding of natural product chemistry. Many bioactive molecules isolated from plants and microorganisms share structural similarities with synthetic compounds like (1R,2R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohexanol. By studying these natural products and their synthetic analogs, researchers can gain insights into how structural features influence biological activity. This knowledge can then be applied to design new molecules with enhanced therapeutic properties.
In conclusion, (1R,2R,5R)-2-Methyl-5-(propenyl)cyclohexanol (CAS No. 38049 -26 -) is a versatile molecule with significant potential in pharmaceutical research. Its unique stereochemistry, combined with its structural features, makes it an attractive candidate for further investigation. Advances in synthetic chemistry have made it possible to produce enantiomerically pure forms of this compound, which is essential for exploring its full pharmacological profile. Initial studies suggest that it may have applications in treating inflammatory diseases and neurological disorders. As research continues, this compound will likely play an important role in the development of new therapeutic agents.
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